Superior Antifungal Potency: Phaseollinisoflavan Outperforms Phaseollin Against Blastomyces dermatitidis
In a head-to-head agar cup diffusion assay against the zoopathogenic fungus Blastomyces dermatitidis, Phaseollinisoflavan demonstrated superior antifungal activity compared to its close analog, phaseollin. The study, which assessed the susceptibility of various zoopathogenic fungi to phytoalexins, explicitly states that Phaseollinisoflavan was the most effective compound among those tested [1].
| Evidence Dimension | Antifungal activity (inhibition of yeast form) |
|---|---|
| Target Compound Data | 25 μg/mL (Phaseollinisoflavan) |
| Comparator Or Baseline | Phaseollin: 50 μg/mL |
| Quantified Difference | Phaseollinisoflavan is twice as potent as phaseollin (requires half the concentration for inhibition) |
| Conditions | Agar cup diffusion test; growth of the yeast form of Blastomyces dermatitidis |
Why This Matters
This two-fold potency advantage is critical for researchers designing minimum inhibitory concentration (MIC) assays or studying structure-activity relationships where subtle structural differences (pterocarpan vs. isoflavan) lead to significant functional divergence.
- [1] Gordon MA, Lapa EW, Fitter MS, Lindsay M. Susceptibility of zoopathogenic fungi to phytoalexins. Antimicrob Agents Chemother. 1980;17(2):120-123. DOI: 10.1128/aac.17.2.120. View Source
